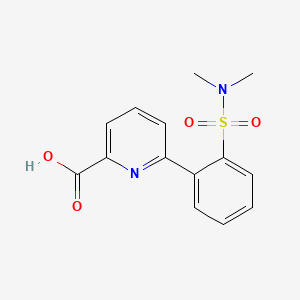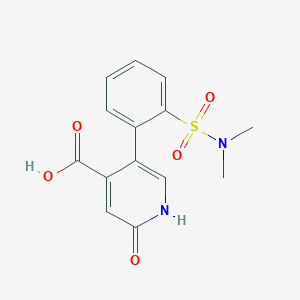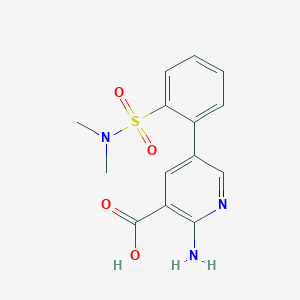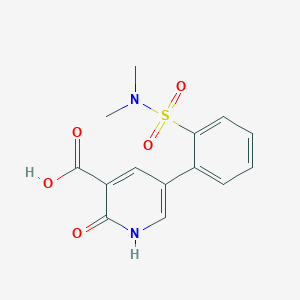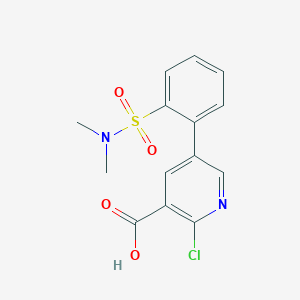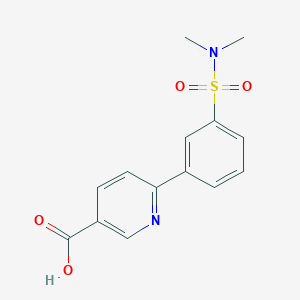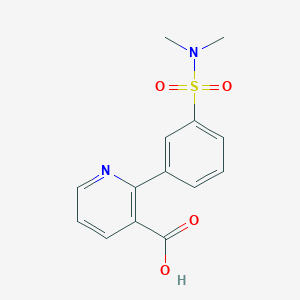
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (5-DMSA) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals, and is composed of three nitrogen atoms and two sulfur atoms. 5-DMSA has been used in a variety of biological and biochemical applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has been used to study the structure and function of enzymes, such as acetylcholinesterase, and to investigate the interactions between proteins, such as the interaction between the transcription factor NF-κB and the protein kinase C. 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cell signaling pathways, such as the effects of the antidiabetic drug metformin on the AMP-activated protein kinase pathway.
Mechanism of Action
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. It binds to the active site of enzymes, such as acetylcholinesterase, and prevents them from catalyzing reactions. It also binds to the binding site of proteins, such as the transcription factor NF-κB, and prevents them from interacting with other proteins. Finally, it binds to the receptors of cell signaling pathways, such as the AMP-activated protein kinase pathway, and prevents them from being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% depend on the application. For example, when used as a competitive inhibitor of enzyme activity, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can inhibit the catalytic activity of enzymes and thus affect the metabolic processes that are dependent on those enzymes. When used as a competitive inhibitor of protein-protein interactions, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent proteins from interacting with each other and thus affect the cellular processes that are dependent on those interactions. Finally, when used as a competitive inhibitor of cell signaling pathways, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent the activation of those pathways and thus affect the physiological processes that are dependent on those pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also easy to synthesize and can be stored at room temperature for extended periods of time. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively weak inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. As such, it may not be suitable for experiments that require high levels of inhibition.
Future Directions
There are a number of potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research. These include the development of new synthesis methods for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the exploration of new applications for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new inhibitors based on the 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% structure, and the study of the effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on other biological processes, such as gene expression and protein folding. Additionally, further research into the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could lead to new therapeutic applications for this compound.
Synthesis Methods
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of nicotinic acid with dimethylsulfate to form 3-N,N-dimethylsulfamoylphenyl nicotinic acid. This reaction is catalyzed by a strong acid, such as hydrochloric acid. The second step involves the reaction of 3-N,N-dimethylsulfamoylphenyl nicotinic acid with sodium nitrite to form 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. This reaction is also catalyzed by a strong acid. The final product is a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-5-3-4-10(7-13)11-6-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVDDVUKVPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


